1-(Benzyloxy)-2-nitrobenzene

Description

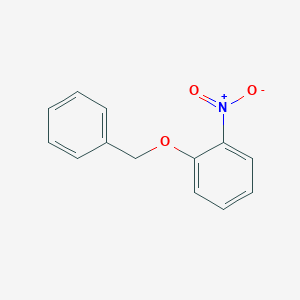

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWSXGRMDPBISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352983 | |

| Record name | Benzyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4560-41-2 | |

| Record name | Benzyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-2-nitrobenzene, a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications in the development of complex molecules. Safety and handling considerations are also detailed to ensure its proper use in a laboratory setting.

Compound Identification and Properties

CAS Number: 4560-41-2[1]

Synonyms: Benzyl o-nitrophenyl ether, 2-Benzyloxynitrobenzene, O-Nitrophenyl benzyl ether[2]

Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) and a nitro group (-NO₂) at the ortho position. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity.[2] It typically appears as a yellow to orange crystalline solid or a liquid, indicating a melting point near ambient temperature.[2] The benzyloxy group enhances its solubility in many organic solvents.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [2] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid or liquid | [2] |

| Melting Point | ~29 °C (No definitive experimental value found, inferred from physical state descriptions) | |

| Boiling Point | 210 °C at 10 Torr | |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol. Low solubility in water. | [2][3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr), with the Williamson ether synthesis being a primary example.

Williamson Ether Synthesis

This well-established method involves the reaction of a phenoxide with an alkyl halide. In the synthesis of this compound, 2-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction. The nitro group in the ortho position activates the aromatic ring, facilitating the nucleophilic substitution.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrophenol (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), and a polar aprotic solvent like acetone or acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.[1]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) from 2-Halonitrobenzenes

An alternative route involves the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with benzyl alcohol in the presence of a strong base. The highly electronegative nitro group activates the ortho- and para-positions to nucleophilic attack, making the displacement of the halide leaving group feasible.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dominated by the transformations of the nitro group and the benzyloxy moiety.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-(benzyloxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Reaction Scheme:

Caption: Reduction of the nitro group to form 2-(benzyloxy)aniline.

Experimental Considerations for Nitro Group Reduction:

-

Catalytic Hydrogenation: This is a common and efficient method using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. A significant challenge is the potential for hydrogenolysis (cleavage) of the benzyloxy group. Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are effective for reducing the nitro group while preserving the benzyloxy ether linkage.

Cleavage of the Benzyloxy Group

The benzyloxy group can be cleaved to regenerate the phenol, 2-nitrophenol. This deprotection is often accomplished by catalytic hydrogenolysis, the same condition that can be a side reaction during nitro group reduction. This reactivity underscores the importance of carefully chosen reaction conditions to achieve the desired transformation.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis. Its derivatives are key intermediates in the preparation of a wide range of more complex molecules.

-

Synthesis of Aniline Derivatives: As mentioned, the reduction of the nitro group provides access to 2-(benzyloxy)aniline. This compound can then be further functionalized through reactions targeting the amino group, such as acylation, alkylation, or diazotization, to build more complex molecular scaffolds.

-

Precursor to Bioactive Molecules: The structural motif of a substituted aniline is prevalent in many biologically active compounds. Therefore, this compound serves as a precursor in the synthesis of potential pharmaceuticals. For instance, 4-benzyloxy-3-chloroaniline, an analog, is a building block for potential anti-cancer, anti-diabetic, and anti-viral agents.[4]

-

Functional Materials: Derivatives of benzyloxy-nitrobenzene are also explored in the development of functional materials, such as advanced sensing materials for the detection of nitroaromatic pollutants.[1]

Spectroscopic Analysis

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings and the benzylic methylene protons.

-

Aromatic Protons (Nitro-substituted ring): The protons on the nitro-substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effect of the nitro group, these protons will be deshielded and resonate at a lower field compared to unsubstituted benzene. The ortho and para protons to the nitro group are generally the most deshielded.

-

Aromatic Protons (Benzyl ring): The five protons of the benzyl group's phenyl ring will also appear in the aromatic region, likely as a multiplet around δ 7.3-7.5 ppm.

-

Benzylic Protons (-OCH₂-): A characteristic singlet corresponding to the two benzylic protons is expected around δ 5.0-5.3 ppm.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: The six carbons of the nitro-substituted ring and the six carbons of the benzyl ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded.

-

Benzylic Carbon (-OCH₂-): The benzylic carbon is expected to resonate in the range of δ 65-75 ppm.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro and ether functional groups.

-

N-O Stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-O Stretching (Ether linkage): A strong absorption band corresponding to the C-O stretch of the aryl ether is expected in the region of 1200-1275 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

5.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 229 would be expected. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 2-nitrophenoxy radical.

Safety, Handling, and Toxicology

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazards:

-

Irritation: It may cause skin and eye irritation.[1]

-

Harmful if Swallowed: Some safety data for related compounds indicate that it may be harmful if swallowed.[5]

-

Sensitivity of Nitro Compounds: Nitro compounds can be sensitive to heat and shock.[2]

Toxicology:

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis is well-understood, and its reactivity, centered around the nitro and benzyloxy groups, allows for the construction of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- Fluorochem. (2024). Safety Data Sheet: 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene.

- LookChem. (n.d.). 1-Benzyloxy-2-methyl-3-nitrobenzene.

- Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).

- Stenutz. (n.d.). 1-benzyloxy-2-methyl-3-nitrobenzene.

- GOV.UK. (2024). Nitrobenzene: toxicological overview.

- Aditya Dye Chem. (n.d.). Nitrobenzene.

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-2-phenoxy-. In NIST Chemistry WebBook.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrobenzene.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Organic Syntheses. (n.d.). nitrobenzene.

- Angene Chemical. (2021). Safety Data Sheet: 4-Benzyloxy-3-nitrobenzoic Acid.

- Organic Syntheses. (n.d.). Nitrosobenzene.

- ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.

- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Chemical Toxicity D

- ResearchG

- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),....

- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE.

- ResearchGate. (n.d.). (PDF) S 32 Bioactive molecules: current trends in discovery, synthesis, delivery and testing.

Sources

- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

A Comprehensive Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of 1-(Benzyloxy)-2-nitrobenzene, a key intermediate in synthetic organic chemistry. As a molecule incorporating both a benzyloxy and a nitro functional group, its physical characteristics are of significant interest in the design of reaction conditions, purification strategies, and in the development of novel molecular entities. This document moves beyond a simple listing of data points to provide a foundational understanding of why these properties manifest and how they are reliably determined in a laboratory setting.

Section 1: Core Molecular and Physical Characteristics

This compound is an aromatic compound with the chemical formula C₁₃H₁₁NO₃. It is structurally characterized by a nitro group positioned ortho to a benzyloxy substituent on a benzene ring. This specific arrangement of functional groups dictates its physical and chemical behavior.

General Properties

Initial characterization of a chemical compound begins with its fundamental identifiers and observable properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4560-41-2 | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Solubility | Soluble in organic solvents | [2] |

The yellow to orange hue of this compound is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system. Its nature as a crystalline solid at room temperature is indicative of significant intermolecular forces within the crystal lattice. The compound's solubility in organic solvents is a direct consequence of its largely nonpolar aromatic structure.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical parameters that inform purification techniques such as recrystallization and distillation, and are also key indicators of purity.

| Thermal Property | Value | Notes |

| Melting Point | 85–87 °C | Literature value, may vary with purity. |

| Boiling Point | Not experimentally determined | Predicted to be high due to molecular weight and polarity. |

Density

The density of a solid is an intrinsic property that can be useful for material characterization.

| Property | Value | Notes |

| Density | Not experimentally determined | Expected to be greater than 1 g/cm³ |

While an experimental value for the density of this compound is not available, related aromatic nitro compounds typically have densities greater than water. For comparison, the predicted density of the isomeric 1-(benzyloxy)-4-nitrobenzene is 1.232 g/cm³[3].

Section 2: Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. Based on the analysis of similar compounds, the following chemical shifts can be predicted:

-

Aromatic Protons (C₆H₅-CH₂-) : A multiplet in the range of δ 7.3-7.5 ppm.

-

Aromatic Protons (-O-C₆H₄-NO₂) : A series of multiplets between δ 7.0-8.0 ppm. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield[4].

-

Benzylic Protons (-O-CH₂-) : A singlet around δ 5.2 ppm. For the related compound 1-(Benzyloxy)-2-methyl-3-nitrobenzene, this signal appears at δ 5.13 ppm[5].

The carbon NMR spectrum will provide information on each unique carbon environment in the molecule. Key predicted resonances include:

-

Benzylic Carbon (-O-CH₂-) : A signal in the range of δ 70-75 ppm.

-

Aromatic Carbons : Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound will be dominated by vibrations of the nitro and ether groups.

-

N-O Asymmetric Stretch : A strong band is expected in the region of 1550–1475 cm⁻¹[1].

-

N-O Symmetric Stretch : Another strong band is anticipated around 1360–1290 cm⁻¹[1].

-

C-O-C Ether Stretch : A characteristic stretch is expected to appear around 1250 cm⁻¹[1].

-

Aromatic C-H Stretch : Peaks in the 3000-3100 cm⁻¹ region[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 229. A prominent fragmentation pathway for benzyl ethers is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak.

Section 3: Experimental Determination of Physical Properties

The following protocols outline standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is a key indicator of purity.

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Assessment

A systematic approach is used to determine the solubility of the compound in a range of solvents with varying polarities.

Protocol: This procedure should be repeated with a series of solvents, typically including water, ethanol, acetone, dichloromethane, and hexane, to cover a broad spectrum of polarities. For quantitative analysis, known amounts of solute and solvent can be used to determine the solubility in g/100 mL.

Expertise: The choice of solvents is critical. Starting with a nonpolar solvent like hexane and moving to progressively more polar solvents provides a systematic understanding of the compound's solubility profile. Given the structure of this compound, it is expected to be largely soluble in moderately polar to nonpolar organic solvents and insoluble in water.

Density Determination (Gas Pycnometry)

Gas pycnometry is a precise method for determining the density of a solid powder by measuring the volume of gas it displaces.

Protocol:

-

Calibration: Calibrate the gas pycnometer with a standard of known volume.

-

Sample Weighing: Accurately weigh a sample of this compound.

-

Measurement: Place the sample in the pycnometer chamber. The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the volume of the displaced gas.

-

Calculation: The density is calculated as the mass of the sample divided by the measured volume.

Trustworthiness: This method is highly reliable as it measures the true volume of the solid, excluding interstitial and open pore volumes. Helium is used as it is a small, inert atom that can penetrate small pores and crevices, providing a more accurate volume measurement.

Section 4: Conclusion and Future Directions

This guide has provided a detailed overview of the known and predicted physical properties of this compound, along with robust protocols for their experimental determination. While key data such as an experimentally verified melting point are available, further experimental determination of its boiling point under vacuum and its density would provide a more complete physical profile. The predicted spectral data serves as a strong basis for the structural confirmation of this important synthetic intermediate. For researchers in drug development, a thorough understanding of these physical properties is essential for process optimization, formulation, and quality control.

References

- Stenutz. 1-benzyloxy-2-methyl-3-nitrobenzene. [Link]

- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- The Royal Society of Chemistry.

- Copies of 1H, 13C, 19F NMR spectra. [Link]

- ChemBK. p-(Benzyloxy)nitrobenzene. [Link]

- The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

- PubChem. p-(Benzyloxy)nitrobenzene. [Link]

- StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. [Link]

- NIST. Benzene, nitro-. [Link]

- The present study deals with the FTIR and Laser Raman Spectrum of 1,2-dichloro-4. [Link]

- SpectraBase. 1-(Benzyloxy)-2,3,5-trimethoxybenzene - Optional[13C NMR] - Chemical Shifts. [Link]

- SpectraBase. [Link]

- SpectraBase. Nitrobenzene. [Link]

- PubChem. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. [Link]

- NIST. Benzene, nitro-. [Link]

- ResearchGate. (PDF)

- ResearchGate. FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b)

- ResearchGate. Mass spectrum of a 1 mg kg −1 nitrobenzene vial injection. The left... [Link]

- NIST. Benzene, 1-nitro-4-(phenylmethoxy)-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 4560-41-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Benzyloxy)-2-nitrobenzene: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-(Benzyloxy)-2-nitrobenzene, a key organic intermediate. It details the molecule's fundamental properties, explores robust synthetic methodologies with mechanistic insights, and discusses its significant applications, particularly in the synthesis of pharmaceuticals and complex organic structures. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic intermediates.

Core Molecular Profile

This compound is an aromatic compound distinguished by a benzyloxy group (-OCH₂C₆H₅) and a nitro group (-NO₂) positioned ortho to each other on a benzene ring. This specific arrangement of a strong electron-withdrawing group (nitro) and a bulky ether linkage makes it a uniquely valuable and versatile building block in organic synthesis.[1]

Chemical Identity and Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyl o-nitrophenyl ether, 2-Benzyloxynitrobenzene | |

| CAS Number | 4560-41-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline solid |

Synthesis Strategies and Methodologies

The synthesis of this compound can be efficiently achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Route: Williamson Ether Synthesis

This classical and highly reliable method involves the reaction of 2-nitrophenol with a benzyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide, generated in situ, acts as the nucleophile.

Mechanistic Rationale: The acidity of the phenolic proton of 2-nitrophenol is increased by the electron-withdrawing nitro group, facilitating its deprotonation by a mild base like potassium carbonate. The resulting 2-nitrophenoxide is an excellent nucleophile that readily displaces the halide from benzyl bromide. An aprotic polar solvent such as N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.

Detailed Experimental Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 2-nitrophenoxide salt.

-

Substrate Addition: Slowly add benzyl bromide (1.05 eq.) to the reaction mixture dropwise. An exotherm may be observed.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed (typically 3-4 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with cold hexane to remove non-polar impurities. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach is the nucleophilic aromatic substitution (SNAr) reaction between benzyl alcohol and an activated aryl halide, such as 2-chloro- or 2-fluoronitrobenzene.[1]

Mechanistic Rationale: The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I).

Chemical Reactivity and Synthetic Utility

This compound is primarily valued as a synthetic intermediate.[1] Its two functional groups can be manipulated selectively to build molecular complexity.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-(benzyloxy)aniline, a precursor for many heterocyclic compounds and pharmaceutical agents.[1]

Challenge and Solution: A significant challenge is to reduce the nitro group without causing hydrogenolysis (cleavage) of the C-O bond in the benzyloxy group. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can readily cleave the benzyl ether.

Self-Validating Protocol (Chemoselective Reduction): The use of tin(II) chloride (SnCl₂) in an acidic medium is a robust and chemoselective method.[1]

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, carefully basify the reaction mixture with a concentrated NaOH or KOH solution to precipitate tin salts.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(benzyloxy)aniline.

Role as a Protected Phenol

The benzyloxy group serves as an effective protecting group for the phenolic hydroxyl.[1] This strategy is employed when other parts of the molecule need to undergo reactions that are incompatible with a free phenol. The benzyl group can be reliably removed under standard hydrogenolysis conditions (H₂ gas, Palladium on carbon catalyst) to liberate the 2-nitrophenol.[1]

Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest to the pharmaceutical industry.

-

Scaffold for Bioactive Molecules: The "benzyloxy" pharmacophore is a key feature in several approved drugs, including the MAO-B inhibitor safinamide, which is used in the treatment of Parkinson's disease.[3] The core structure of this compound provides an excellent starting point for fragment-based drug discovery campaigns aimed at developing new therapeutics.[1][3]

-

Precursor for Heterocyclic Synthesis: The derivative 2-(benzyloxy)aniline is a classic building block for synthesizing nitrogen-containing heterocycles like quinolines, benzodiazepines, and phenazines, which form the core of many biologically active compounds.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using a combination of spectroscopic and chromatographic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both benzene rings (typically in the δ 7.0-8.0 ppm range) and a characteristic singlet for the benzylic methylene (-CH₂-) protons around δ 5.1 ppm.[4] |

| ¹³C NMR | Resonances for all 13 carbon atoms, including the benzylic carbon (~70 ppm) and the carbon attached to the nitro group (~150 ppm). |

| FT-IR | Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹), C-O ether linkage (~1250 cm⁻¹), and aromatic C-H bonds. |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (m/z = 229.23 or 230.24).[4] |

Safety and Handling

As with any nitroaromatic compound, proper safety protocols must be strictly followed when handling this compound.

| Aspect | Precaution | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [5][6] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. Nitro compounds can be sensitive to heat and shock. | [5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. | [6] |

| First Aid | In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention. | [6] |

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular profile. Its utility is anchored in robust and scalable synthetic routes and the strategic potential for selective manipulation of its nitro and benzyloxy functionalities. For researchers in organic synthesis and drug discovery, this compound represents a critical gateway to a wide range of complex molecular targets, particularly nitrogen-containing heterocycles and pharmacologically relevant scaffolds.

References

- 1-benzyloxy-2-methyl-3-nitrobenzene - Stenutz. (n.d.).

- Safety Data Sheet - Angene Chemical. (2021, May 1).

- (PDF) 1-Benzyloxy-4-nitrobenzene - ResearchGate. (n.d.).

- p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem. (n.d.).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Preparation of nitrobenzene - PrepChem.com. (n.d.).

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22428.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4560-41-2|this compound|BLD Pharm [bldpharm.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 1-(Benzyloxy)-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(Benzyloxy)-2-nitrobenzene, a key intermediate in organic synthesis and pharmaceutical development. The document delves into the physicochemical properties of the compound, theoretical principles governing its solubility, and a detailed solubility profile in a range of common organic solvents. Furthermore, a robust, step-by-step experimental protocol for determining solubility using UV-Vis spectrophotometry is presented. The guide also explores the critical factors influencing the solubility of this compound, offering insights into optimizing its use in various applications, from reaction chemistry to formulation. This document is intended to be a valuable resource for researchers and professionals, enabling them to make informed decisions regarding solvent selection and handling of this compound.

Introduction

This compound is a nitroaromatic compound with significant applications in both organic and medicinal chemistry.[1] It serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and functional materials.[1] The presence of both a benzyloxy group and a nitro group on the aromatic ring makes it a valuable precursor for various chemical transformations.[2]

The solubility of a compound is a critical physical property that dictates its utility in numerous scientific and industrial processes.[3] In drug development, solubility profoundly impacts a drug's bioavailability and therapeutic efficacy.[3][4] For synthetic chemists, understanding the solubility of reactants, intermediates, and products is fundamental for reaction design, purification, and isolation. This guide provides an in-depth analysis of the solubility of this compound to support its effective application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 60 - 63 °C | [5][6] |

| CAS Number | 4560-41-2 | [2] |

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.[9][10]

Key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[8][9]

-

Hydrogen Bonding: The ability of a solute or solvent to form hydrogen bonds can greatly enhance solubility.[8]

-

Temperature: For most solid solutes, solubility increases with temperature.[11]

-

Pressure: Pressure primarily affects the solubility of gases in liquids and has a negligible effect on the solubility of solids in liquids.[11]

This compound possesses both polar (the nitro group) and non-polar (the benzene rings) regions, suggesting it will exhibit a range of solubilities in different organic solvents. The benzyloxy group can also influence its solubility in organic solvents.[2]

Solubility Profile of this compound

Qualitative Solubility Predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can interact with the polar nitro group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors and have moderate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents that can solvate the polar nitro group. |

| Esters | Ethyl acetate | Soluble | Esters are moderately polar and good solvents for many organic compounds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings of the solute will interact favorably with aromatic solvents. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Soluble | These are highly polar solvents capable of dissolving a wide array of organic compounds. |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |

| Water | Insoluble | The large non-polar benzyloxy and nitrobenzene moieties will dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility

A reliable method for quantitatively determining the solubility of this compound is crucial for many applications.[3] The following is a detailed protocol for determining the equilibrium solubility using UV-Vis spectrophotometry.[4][14]

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[15]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.[16]

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use magnetic stirrers in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sampling and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.[15]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is a result of the balance between its molecular structure and the properties of the solvent.

Solvent Effects

The "like dissolves like" principle is paramount.[7][8] The polarity of the solvent, its ability to participate in hydrogen bonding, and its capacity for dipole-dipole interactions will all influence its ability to dissolve this compound.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 4560-41-2: this compound | CymitQuimica [cymitquimica.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. rootspress.org [rootspress.org]

- 5. fishersci.com [fishersci.com]

- 6. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

1-(Benzyloxy)-2-nitrobenzene safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-2-nitrobenzene

This guide provides comprehensive safety data, handling protocols, and emergency procedures for this compound (CAS No. 4560-41-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety recommendations, ensuring a self-validating system of laboratory practice. The insights provided are synthesized from established safety protocols for nitroaromatic compounds and specific data on related molecules.

Chemical Identity and Core Properties

This compound is an organic compound featuring a nitro group and a benzyloxy group on a benzene ring.[1] Its structure informs its reactivity and potential hazards. The electron-withdrawing nature of the nitro group is a key determinant of its chemical behavior and toxicological profile.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | 1-nitro-2-(phenylmethoxy)benzene | [3] |

| Synonyms | Benzyl o-Nitrophenyl Ether, 2-Benzyloxynitrobenzene | [1] |

| CAS Number | 4560-41-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 60 - 63 °C (for related isomer 1-(Benzyloxy)-2-methyl-3-nitrobenzene) | [4][5] |

| Solubility | Enhanced solubility in organic solvents due to the benzyloxy group | [1] |

Hazard Identification and Toxicological Insights

As a member of the nitroaromatic compound family, this compound presents several significant hazards that must be managed with stringent controls.[6] The toxicity of these compounds is well-documented, with potential for mutagenicity and ready absorption through the skin.[2][6]

-

Acute Toxicity : While specific data for this compound is limited, related nitroaromatics are classified as harmful if swallowed.[7]

-

Skin and Eye Irritation : Direct contact is likely to cause skin and serious eye irritation.[3][7][8] Prolonged contact should be avoided, and any contamination should be washed off immediately.[8][9]

-

Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[7]

-

Systemic Effects : A primary concern with nitroaromatic compounds is their ability to be absorbed systemically, including through the skin.[6][10] This can lead to effects on the blood, such as methemoglobinemia. For the parent compound, nitrobenzene, prolonged or repeated exposure is known to cause organ damage.[11]

-

Thermal Instability : Nitro compounds can be sensitive to heat and shock, potentially leading to exothermic decomposition.[1][6] While this compound is not as hazardous as polynitrated aromatics like TNT, this potential must be respected, especially during heating.[6]

While a specific GHS classification for this compound is not universally established, based on data for analogous compounds, a cautious classification would include:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hierarchy of Controls for Safe Handling

Effective management of this compound requires a multi-layered approach to safety, prioritizing engineering controls and robust protocols over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

Caption: Hierarchy of Safety Controls.

Exposure Controls and Personal Protection

Engineering controls are the primary barrier against exposure. Administrative controls and PPE serve as crucial secondary and tertiary layers of defense.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to control airborne concentrations.[9][12] The facility should be equipped with an eyewash station and a safety shower.[9][13]

-

Administrative Controls : Limit unnecessary personal contact with the substance.[14] Ensure all containers are clearly labeled with the chemical name and associated hazards.[6] Do not eat, drink, or smoke in handling areas.[7][14]

Table 2: Required Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications & Rationale |

| Hand Protection | Nitrile Gloves | Wear chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[14][15] Double gloving is recommended for potent compounds. |

| Eye/Face Protection | Safety Goggles | Use ANSI Z87.1-compliant (US) or EN 166 (EU) approved safety goggles to protect against splashes.[15] |

| Skin & Body Protection | Laboratory Coat | A long-sleeved, solid-front lab coat is mandatory to protect skin and personal clothing.[4][9] |

| Respiratory Protection | N95 Respirator (or higher) | If handling the solid outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (US) or type P1 (EN143) dust mask should be used.[14] For significant aerosol generation, a higher level of respiratory protection may be necessary. |

Step-by-Step Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

-

General Advice : First-aiders must protect themselves. If you are exposed or feel unwell, seek immediate medical attention and show the medical professional this safety guide or the product's SDS.[9][11]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[14] Continue rinsing and seek immediate medical attention.[9]

-

Skin Contact : Take off immediately all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[4][14] Seek medical attention if irritation develops or persists.[14]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration.[12] Call a physician immediately.

-

Ingestion : Rinse mouth with water.[4] Immediately give a glass of water.[14] Do NOT induce vomiting.[7] Call a Poison Center or doctor immediately.[11]

Fire-Fighting Protocol

This material is not considered a significant fire risk but may burn.[14]

-

Suitable Extinguishing Media : Use extinguishing media suitable for the surrounding area.[14] Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally appropriate.[16]

-

Specific Hazards : During a fire, irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides, may be generated.[9][15] Containers may rupture if heated.

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][16] Do not approach containers suspected to be hot.[14] If safe, remove containers from the path of the fire and cool them with a water spray from a protected location.[14]

Accidental Release Measures

A structured response is essential to safely manage spills.

Caption: Spill Response Workflow.

Detailed Spill Protocol:

-

Evacuate and Secure : Clear the area of all personnel and move upwind.[14] Ensure adequate ventilation.

-

Control and Contain : Wear appropriate PPE as detailed in Table 2. Prevent further leakage or spillage if safe to do so. Prevent the substance from entering drains, sewers, or water courses.[14][16]

-

Cleanup :

-

For Minor Spills (Solid) : Clean up spills immediately.[14] Use dry cleanup procedures and avoid generating dust.[14] Carefully sweep or shovel up the material.[14] Using a vacuum with a HEPA filter is also an option.[14]

-

For Major Spills : Alert your institution's safety office or the local fire brigade, informing them of the location and nature of the hazard.[14]

-

-

Collection and Disposal : Place the spilled material and any contaminated absorbent into a clean, dry, sealable, and properly labeled container for disposal.[14][16]

-

Decontamination : Thoroughly clean the spill area. Wash all personal protective equipment and launder contaminated clothing separately before reuse.[14]

Stability, Reactivity, and Storage

Understanding the chemical stability of this compound is key to its safe storage.

-

Reactivity : Stable under normal conditions.[4]

-

Conditions to Avoid : Avoid exposure to high temperatures, direct sunlight, heat, sparks, and open flames.[6][11] Avoid dust formation.[4]

-

Incompatible Materials : Keep segregated from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[4][6]

-

Hazardous Decomposition Products : Thermal decomposition can produce hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15]

Storage Protocol:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]

-

Store separately from incompatible materials.[6]

-

For sensitive compounds or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen).[6]

Disposal Considerations

All waste material and contaminated packaging must be treated as hazardous waste.

-

Disposal Method : Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains or waterways.[9]

-

Contaminated Packaging : Ensure the product is disposed of by licensed waste carriers. Some outer packaging may be recyclable if not contaminated.[7]

References

- Benchchem.

- CymitQuimica. 1-Benzyloxy-4-nitrobenzene SDS.

- Guidechem. 1-(Benzyloxy)-2,3-Difluoro-4-Nitrobenzene (CAS No. 868735-81-3) SDS.

- Fisher Scientific. SAFETY DATA SHEET - 1-Benzyloxy-2-methyl-3-nitrobenzene.

- Sigma-Aldrich.

- Fluorochem. Safety Data Sheet - 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene.

- CymitQuimica. CAS 4560-41-2: this compound.

- AK Scientific, Inc. 4-(Benzyloxy)-1-chloro-2-nitrobenzene SDS.

- Benchchem. This compound|High-Quality Research Chemical.

- PMC - NIH.

- ChemicalBook. 1-(Benzyloxy)-2-methyl-3-nitrobenzene Properties.

- Fisher Scientific.

- Carl ROTH.

- AK Scientific, Inc. 1-Nitro-2-phenoxybenzene SDS.

- Aaron Chemistry & UnaveraChemLab. SAFETY DATA SHEET - 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97%.

- Benchchem. Personal protective equipment for handling LY2874455.

- LookChem. 1-Benzyloxy-2-methyl-3-nitrobenzene SDS.

- CDC. Toxicological Profile for Nitrobenzene.

Sources

- 1. CAS 4560-41-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. unavera.de [unavera.de]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. file1.lookchem.com [file1.lookchem.com]

- 16. Page loading... [wap.guidechem.com]

Spectroscopic Blueprint of 1-(Benzyloxy)-2-nitrobenzene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile synthetic intermediate, 1-(benzyloxy)-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this compound. As a key building block in organic synthesis, a thorough understanding of its spectral properties is paramount for its application in the development of complex molecules, including pharmaceuticals and functional materials.[1]

Introduction

This compound (CAS No. 4560-41-2) is an aromatic compound featuring a benzene ring substituted with a benzyloxy group and a nitro group in an ortho arrangement.[2] The presence of the electron-withdrawing nitro group and the bulky benzyloxy group dictates the molecule's reactivity and steric environment, making spectroscopic analysis a powerful tool for structural elucidation. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing the necessary framework for its unambiguous identification in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two benzene rings and the benzylic methylene protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Interpretation: The spectrum is expected to show a singlet for the benzylic protons (-CH₂-) and a series of multiplets for the nine aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzylic (-CH₂-) | ~5.2 | Singlet | 2H |

| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet | 5H |

| Aromatic (C₆H₄) | ~7.0-7.9 | Multiplet | 4H |

Note: The exact chemical shifts and coupling patterns for the aromatic protons of the nitro-substituted ring can be complex due to the influence of the nitro and benzyloxy groups. The protons ortho and para to the electron-withdrawing nitro group are typically shifted downfield.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation: this compound has 13 carbon atoms, but due to symmetry in the unsubstituted phenyl ring, fewer than 13 signals may be observed. The carbon attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzylic (-CH₂-) | ~70-75 |

| Aromatic (C-NO₂) | ~145-150 |

| Aromatic (C-O) | ~150-155 |

| Aromatic (C₆H₅ & C₆H₄) | ~115-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Data Interpretation: The IR spectrum will exhibit characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O Asymmetric Stretch | ~1520-1540 |

| N-O Symmetric Stretch | ~1340-1360 |

| C-O-C Stretch (Ether) | ~1240-1260 |

| Aromatic C-H Stretch | ~3030-3100 |

| Aromatic C=C Stretch | ~1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For a relatively small and stable molecule like this compound, EI is a common method.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.23 g/mol ). The fragmentation pattern is also a key identifier.

Expected Fragmentation: The most prominent fragmentation pathway is often the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a 2-nitrophenoxide radical.

Caption: Proposed fragmentation of this compound in EI-MS.

Synthesis and Characterization Workflow

The reliable spectroscopic analysis of this compound is predicated on its successful synthesis and purification. A common synthetic route is the Williamson ether synthesis, involving the reaction of 2-nitrophenol with benzyl bromide in the presence of a base.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. This information is indispensable for researchers and scientists who utilize this compound as a key intermediate in the synthesis of more complex and potentially bioactive molecules.

References

- The Royal Society of Chemistry. Experimental procedures. [Link]

- Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4087. [Link]

- MDPI.

- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- Voutyritsa, E., et al.

- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 373-380. [Link]

- IARC Public

- Spectroscopy Letters. Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]

Sources

FT-IR Analysis of 1-(Benzyloxy)-2-nitrobenzene: A Technical Guide for Researchers

Introduction: The Vibrational Signature of a Key Synthetic Intermediate

1-(Benzyloxy)-2-nitrobenzene is a pivotal intermediate in organic synthesis, finding application in the development of pharmaceuticals and functional materials.[1] Its molecular architecture, featuring a benzyloxy group and a nitro group on a benzene ring, imparts specific reactivity that is harnessed in complex molecular construction.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural confirmation and purity assessment of this compound. This in-depth guide provides a comprehensive exploration of the FT-IR analysis of this compound, detailing the theoretical underpinnings of its spectral features and a practical, field-tested protocol for its characterization.

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that correspond to these natural vibrational modes. The resulting FT-IR spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups of interest are the aromatic nitro group (NO₂), the ether linkage (C-O-C), and the aromatic rings.

Deconstructing the Spectrum: Characteristic Vibrational Modes

A thorough understanding of the expected FT-IR absorption bands for each functional group within this compound is crucial for accurate spectral interpretation. The electronic environment of each group, influenced by its position on the benzene ring, will subtly shift the precise location of these bands.

The Aromatic Nitro Group (NO₂): A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in an FT-IR spectrum due to its two strong and characteristic stretching vibrations.[2] These arise from the asymmetric and symmetric stretching of the two nitrogen-oxygen bonds.

-

Asymmetric NO₂ Stretch: This high-frequency, strong absorption band is typically observed in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[3][4] This band is often very intense, making it a prominent feature in the spectrum.

-

Symmetric NO₂ Stretch: A second strong absorption band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower wavenumber, generally between 1360-1290 cm⁻¹ .[3][4]

The presence of this distinct pair of intense peaks is a strong indicator of a nitro-substituted aromatic compound.[2]

The Ether Linkage (C-O-C): Unveiling the Aryl Alkyl Ether Signature

The benzyloxy group introduces an aryl alkyl ether linkage. Aryl alkyl ethers are characterized by two distinct C-O stretching bands, in contrast to the single strong band seen in simple dialkyl ethers.

-

Asymmetric C-O-C Stretch: Due to resonance effects between the oxygen lone pairs and the aromatic ring, the C-O bond acquires some double-bond character. This results in a strong, asymmetric stretching vibration at a higher frequency than that of aliphatic ethers, typically around 1250 cm⁻¹ .

-

Symmetric C-O-C Stretch: A second, often strong, band corresponding to the symmetric stretch is found at a lower frequency, generally near 1040 cm⁻¹ .

The Aromatic Core: Benzene Ring Vibrations

The two benzene rings in this compound give rise to a series of characteristic absorptions:

-

Aromatic C-H Stretch: The stretching of the carbon-hydrogen bonds on the aromatic rings results in weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene rings produces a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. These are often seen as a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.

-

C-H Out-of-Plane Bending ("oop"): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. These strong absorptions occur in the 900-675 cm⁻¹ region. The exact position can help confirm the ortho-disubstitution pattern of the nitro-substituted ring.

Quantitative Summary of Expected Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 1550 - 1475 | Aromatic Nitro (NO₂) | Asymmetric Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | In-Ring Stretch | Medium, Sharp |

| 1360 - 1290 | Aromatic Nitro (NO₂) | Symmetric Stretch | Strong |

| ~1250 | Aryl Alkyl Ether (C-O-C) | Asymmetric Stretch | Strong |

| ~1040 | Aryl Alkyl Ether (C-O-C) | Symmetric Stretch | Strong |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bend | Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is ideal for analyzing solid and liquid samples with minimal to no preparation.[5] This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of crystalline this compound.

Causality Behind Experimental Choices:

-

ATR Crystal: A diamond ATR crystal is often preferred due to its robustness and chemical inertness.

-

Background Scan: A background spectrum is collected before the sample is analyzed to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself. This ensures that the final spectrum is solely that of the sample.

-

Sample Contact: Ensuring good contact between the solid sample and the ATR crystal is critical for obtaining a strong signal. A pressure clamp is used to apply consistent force.[5]

-

Cleaning: The ATR crystal must be meticulously cleaned before and after each measurement to prevent cross-contamination. Isopropanol or ethanol are suitable cleaning solvents.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Crystal Cleaning:

-

Moisten a clean, lint-free laboratory wipe with isopropanol or ethanol.

-

Gently but firmly wipe the surface of the ATR crystal to remove any residues.

-

Allow the solvent to fully evaporate.

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in the beam path, initiate a background scan using the instrument's software.

-

The software will collect and store the background spectrum.

-

-

Sample Application:

-

Place a small amount of crystalline this compound directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

-

-

Applying Pressure:

-

Lower the pressure arm of the ATR accessory so that the tip makes firm and even contact with the solid sample.

-

Apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will collect the sample interferogram, perform the Fourier transform, and ratio the resulting spectrum against the previously collected background spectrum.

-

-

Data Analysis:

-

The resulting FT-IR spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions and relative intensities to the expected values for the functional groups of this compound.

-

-

Post-Analysis Cleaning:

-

Release the pressure arm and remove the bulk of the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a solvent-moistened wipe as described in step 2.

-

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound with its key functional groups highlighted and the experimental workflow for its FT-IR analysis.

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion: A Validated Approach to Structural Elucidation

FT-IR spectroscopy provides a robust and reliable method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the aromatic nitro, aryl alkyl ether, and benzene ring functionalities, researchers can confidently confirm the identity and assess the purity of this important synthetic intermediate. The ATR-FTIR technique, with its minimal sample preparation and high-quality data output, represents a self-validating system for routine analysis in both research and drug development settings. This guide serves as a foundational resource, blending theoretical principles with practical, field-proven insights to empower scientists in their analytical endeavors.

References

- University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- National Center for Biotechnology Information. p-(Benzyloxy)nitrobenzene. PubChem Compound Summary for CID 70842. [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 8-13. [Link]

- Chemistry LibreTexts.

- Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 71(7), 2374-2376. [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Dr. K. (2023, February 27).

- Pandey, G., & Gupta, S. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.

- Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1387-1394. [Link]

- PerkinElmer. Spectrum 100 FTIR Spectrometer. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I.

- Virtual Planetary Laboratory.

- National Institute of Standards and Technology. Benzene, nitro-. NIST Chemistry WebBook. [Link]

- Shimanouchi, T. (1967). Tables of Molecular Vibrational Frequencies.

- SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum. [Link]

- Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

- Kumar, S., et al. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 986-997. [Link]

- International Journal of Science and Research (IJSR). Vibrational Spectra (FT-IR, FT-Raman and NMR)

- ResearchGate.

- ResearchGate. Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Benzyloxy)-2-nitrobenzene